1-(1H-Indol-3-yl)-2-iodo-ethanone

Descripción general

Descripción

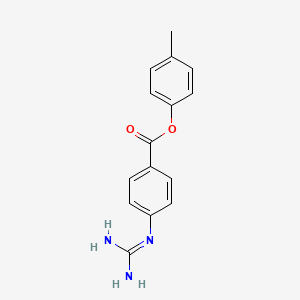

“1-(1H-Indol-3-yl)-2-iodo-ethanone” is a compound that belongs to the class of organic compounds known as n-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 1-position . The formula of this compound is C10H9NO .

Synthesis Analysis

The synthesis of indole derivatives has been reported in several studies. For instance, a general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione was performed . These compounds are used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties . Another study reported the synthesis of novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles from the addition of indole to a variety of aldehydes under neat conditions .Molecular Structure Analysis

The molecular structure of indole derivatives has been studied using various methods. For example, the conformational space of 1H-Indole-3-Acetic Acid (IAA) was scanned using molecular dynamics at semiempirical level, and complemented with functional density calculations at B3LYP/6-31G** level .Chemical Reactions Analysis

Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

- A study synthesized new 1H-Indole derivatives and found significant antimicrobial and antifungal activities against a range of pathogens, including Aspergillus niger and Candida albicans (Letters in Applied NanoBioScience, 2020).

- Another research work synthesized novel indole-based 1,3,4-oxadiazoles and reported their potential antibacterial and antifungal activities (International Journal of Biomedical Research, 2014).

Anti-inflammatory and Analgesic Properties

- Research on the synthesis and biological evaluation of some new Chalcone derivatives as anti-inflammatory agents revealed the potential of 1-(1H-Indol-3-yl)-2-iodo-ethanone derivatives in this domain (Current Drug Discovery Technologies, 2022).

- A study focused on synthesizing and characterizing new 1-(1H-indol-1-yl)ethanone derivatives for their COX-2 enzyme inhibition, demonstrating their analgesic and anti-inflammatory activities (Letters in Drug Design & Discovery, 2022).

Antioxidant Properties

- The synthesis and characterization of novel 3-(2-substituted)-1H-indol-3-yl)-1-(thiophen-2yl)prop-2-en-1-one chalcone derivatives were conducted, showing excellent antioxidant activities (Beni-Suef University Journal of Basic and Applied Sciences, 2016).

Neuroprotective and NMDA Receptor Interaction

- A study synthesized and characterized 3-substituted-1H-indoles as ligands of GluN2B-containing N-methyl-D-aspartate receptors, indicating potential neuroprotective effects (Bioorganic & Medicinal Chemistry, 2014).

Synthesis of Polymers and Catalytic Applications

- Research on the synthesis of poly(2,2′,3,3′-indole) using photochemical methods indicated applications in polymer chemistry (Russian Chemical Bulletin, 2012).

Synthesis of Novel Derivatives for Various Applications

- Various studies synthesized novel derivatives of this compound for diverse applications, including photophysical properties and estrogen receptor binding affinity (Bioorganic Chemistry, 2006).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target receptor, which can modulate the receptor’s activity and trigger a cascade of biochemical reactions.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would depend on the specific targets that the compound interacts with.

Result of Action

Given the broad range of biological activities associated with indole derivatives, the compound could potentially influence a variety of cellular processes .

Propiedades

IUPAC Name |

1-(1H-indol-3-yl)-2-iodoethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO/c11-5-10(13)8-6-12-9-4-2-1-3-7(8)9/h1-4,6,12H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABAZUKHVXELTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B3145451.png)

![5-(hydroxymethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B3145477.png)